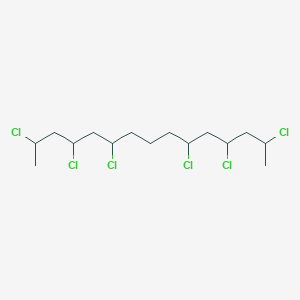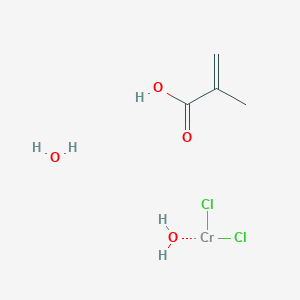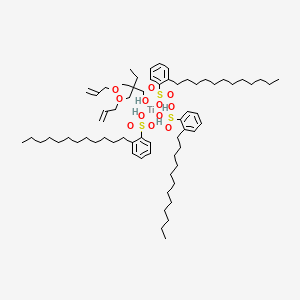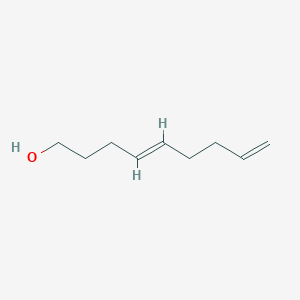
2,4,6,10,12,14-ヘキサクロロペンタデカン
説明
2,4,6,10,12,14-hexachloropentadecane is a chlorinated hydrocarbon with the molecular formula C15H24Cl6. This compound is characterized by the presence of six chlorine atoms attached to a pentadecane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.
科学的研究の応用
2,4,6,10,12,14-hexachloropentadecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative pollutant.
Medicine: Investigated for its potential use in pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,10,12,14-hexachloropentadecane typically involves the chlorination of pentadecane. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The process can be summarized as follows:
Chlorination Reaction: Pentadecane is reacted with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures.
Reaction Conditions: The reaction is typically conducted at temperatures ranging from 50°C to 150°C, depending on the desired degree of chlorination.
Industrial Production Methods
In an industrial setting, the production of 2,4,6,10,12,14-hexachloropentadecane involves large-scale chlorination reactors where pentadecane is continuously fed and reacted with chlorine gas. The process is optimized to ensure maximum yield and purity of the final product. The reaction mixture is then subjected to distillation to separate and purify the desired chlorinated product.
化学反応の分析
Types of Reactions
2,4,6,10,12,14-hexachloropentadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Reduction: Formation of less chlorinated hydrocarbons.
Oxidation: Formation of chlorinated alcohols or acids.
作用機序
The mechanism of action of 2,4,6,10,12,14-hexachloropentadecane involves its interaction with biological membranes and enzymes. The compound’s lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. Additionally, it can interact with enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but its effects are believed to be related to its chlorinated structure and hydrophobicity.
類似化合物との比較
Similar Compounds
2,4,6,8,10,12-hexachlorododecane: A chlorinated hydrocarbon with a shorter carbon chain.
2,4,6,8,10,12-hexachlorotetradecane: Similar structure but with a different carbon chain length.
2,4,6,8,10,12-hexachlorooctadecane: A longer carbon chain compared to 2,4,6,10,12,14-hexachloropentadecane.
Uniqueness
2,4,6,10,12,14-hexachloropentadecane is unique due to its specific carbon chain length and the positioning of chlorine atoms. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications where other chlorinated hydrocarbons may not be as effective.
特性
IUPAC Name |
2,4,6,10,12,14-hexachloropentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26Cl6/c1-10(16)6-14(20)8-12(18)4-3-5-13(19)9-15(21)7-11(2)17/h10-15H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUODZXWGYJEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC(CCCC(CC(CC(C)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872457 | |
| Record name | 2,4,6,10,12,14-Hexachloropentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Alkanes, C14-17, chloro | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
85535-85-9 | |
| Record name | Alkanes, C14-17, chloro | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alkanes, C14-17, chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROIL 1048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR6L4Z4XVY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






